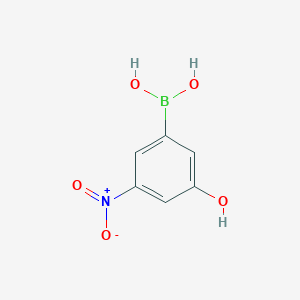

3-Hydroxy-5-nitrophenylboronic acid

Descripción

Significance of Boronic Acids in Contemporary Chemical Research

Arylboronic acids have become indispensable tools in modern organic synthesis and various other fields of chemical science. mackenzie.brresearchgate.net Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) and carbon-heteroatom bonds. rsc.orgwisdomlib.orgbohrium.com This reaction's versatility, mild conditions, and the stability and low toxicity of boronic acids have made it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. wisdomlib.orgmdpi.comnih.gov

Beyond their celebrated role in cross-coupling, the applications of arylboronic acids have expanded significantly. They are utilized in the development of innovative materials, such as stimuli-responsive polymers and self-healing hydrogels, where the dynamic covalent nature of boronate esters is exploited. rsc.org In analytical chemistry, arylboronic acids are employed as chemosensors for the detection of various analytes, including biologically important species like carbohydrates and reactive oxygen species. mackenzie.brresearchgate.netrsc.org Furthermore, their unique electronic and structural properties have led to their use as catalysts and as building blocks for creating complex supramolecular structures. mackenzie.bracs.org Recently, they have also been recognized as precursors for generating aryl radicals, opening new avenues for synthetic transformations. rsc.orgbohrium.com

Influence of Aromatic Substitution on Boronic Acid Electronic Properties and Reactivity

The chemical behavior of a phenylboronic acid is profoundly influenced by the nature and position of substituents on the aromatic ring. mackenzie.brresearchgate.net These substituents modulate the electronic properties of the molecule, affecting the acidity of the boronic acid group, its stability, and its reactivity in chemical transformations. chem-soc.si Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-donating groups, such as hydroxyl (-OH) and alkoxy (-OR), increase the electron density of the aromatic ring, particularly at the ortho and para positions. libretexts.org This enhanced nucleophilicity makes the ring more susceptible to electrophilic aromatic substitution. libretexts.orged.ac.uk Conversely, electron-withdrawing groups, such as nitro (-NO2) and trifluoromethyl (-CF3), decrease the ring's electron density. libretexts.org This "deactivation" makes electrophilic substitution more difficult and directs incoming electrophiles to the meta position. libretexts.org

In the context of cross-coupling reactions, these electronic effects are critical. Arylboronic acids bearing strongly electron-withdrawing groups can exhibit different reactivity profiles compared to those with electron-donating or neutral substituents. chem-soc.si For instance, the presence of a nitro group can impact the transmetalation step in the Suzuki-Miyaura catalytic cycle. libretexts.org Furthermore, a highly electron-deficient aromatic ring, created by multiple EWGs, becomes activated towards nucleophilic aromatic substitution (NAS), a reaction pathway where a nucleophile replaces a leaving group on the ring. masterorganicchemistry.com The stability and reactivity of the boronic acid itself are thus a direct consequence of the electronic interplay of its aromatic substituents.

| Substituent Type | Example Groups | Effect on Aromatic Ring | Influence on Electrophilic Substitution |

| Electron-Donating (Activating) | -OH, -OR, -NH2, -Alkyl | Increases electron density | Activates ring, ortho-para directing |

| Electron-Withdrawing (Deactivating) | -NO2, -CN, -CF3, -CO2R | Decreases electron density | Deactivates ring, meta directing |

| Halogens (Deactivating) | -F, -Cl, -Br, -I | Decrease electron density (inductive) but can donate (resonance) | Deactivates ring, ortho-para directing |

Positioning of 3-Hydroxy-5-nitrophenylboronic Acid within the Class of Functionalized Arylboronic Acids

This compound is a classic example of a disubstituted phenylboronic acid where the substituents have opposing electronic effects. The molecule features an electron-donating hydroxyl (-OH) group and a strongly electron-withdrawing nitro (-NO2) group, positioned meta to one another on the phenyl ring. This specific arrangement creates a unique electronic environment that dictates its chemical character and reactivity.

The hydroxyl group is an activating, ortho-para director, while the nitro group is a powerful deactivating, meta director for electrophilic substitution. libretexts.org With respect to the boronic acid group (itself a meta-director), the nitro group is in the meta position and the hydroxyl group is also in the meta position. The combined influence of these groups makes the aromatic ring significantly electron-poor, yet it possesses specific sites of varied reactivity.

Structure

2D Structure

Propiedades

IUPAC Name |

(3-hydroxy-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOUWIYCKIKPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)O)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659392 | |

| Record name | (3-Hydroxy-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737001-07-9 | |

| Record name | B-(3-Hydroxy-5-nitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737001-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Hydroxy-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxy 5 Nitrophenylboronic Acid and Structural Analogues

Overview of Established Routes for Arylboronic Acid Synthesis

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role in the widely utilized Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.com Their synthesis has been extensively studied, leading to a variety of established methods.

Synthesis from Organometallic Reagents

A classical and robust method for the preparation of arylboronic acids involves the use of organometallic reagents. This approach typically begins with an aryl halide, which is converted into a more reactive organometallic species that can then react with a boron-containing electrophile.

One of the most common variations of this method is the reaction of an aryl Grignard reagent (ArMgX) with a borate (B1201080) ester, such as trimethyl borate or triisopropyl borate. organic-chemistry.orggoogle.com The Grignard reagent is typically formed from the corresponding aryl bromide or iodide. The subsequent hydrolysis of the resulting boronate ester yields the arylboronic acid. To enhance the efficiency and convenience of this process, a one-pot protocol has been developed where the Grignard reagent is prepared in the presence of the borane (B79455) complex.

Similarly, organolithium reagents, generated via halogen-lithium exchange from aryl halides, can be used. organic-chemistry.orgyoutube.com These highly reactive species readily react with borate esters to form the desired boronate esters. Continuous flow setups have been implemented to handle the often-pyrophoric nature of organolithium compounds on a larger scale. organic-chemistry.org

The following table summarizes key aspects of arylboronic acid synthesis from organometallic reagents:

| Organometallic Reagent | Starting Material | Boron Source | Key Features |

| Aryl Grignard (ArMgX) | Aryl Halide (Br, I) | Trialkyl borate | General, convenient, high yields organic-chemistry.org |

| Aryllithium (ArLi) | Aryl Halide | Trialkyl borate | High reactivity, suitable for flow chemistry organic-chemistry.org |

Direct Borylation Methodologies

In recent years, direct C-H borylation has emerged as a powerful and atom-economical alternative to the traditional organometallic routes. sigmaaldrich.com These methods avoid the pre-functionalization required for generating organometallic reagents, directly converting a C-H bond on the aromatic ring to a C-B bond.

Transition metal catalysis is a key feature of many direct borylation reactions. Iridium-catalyzed borylation, for instance, allows for the direct conversion of arene C-H bonds to aryl C-B bonds using bis(pinacolato)diboron (B136004) (B₂pin₂). sigmaaldrich.comh1.co A significant advantage of this method is that the regioselectivity is often governed by steric factors, providing access to substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution. h1.co

Palladium catalysis is also widely employed, particularly in the Miyaura borylation reaction, which couples aryl halides or triflates with a diboron (B99234) reagent. wikipedia.orgmdpi.com Advances in this area have led to the development of methods for the borylation of less reactive aryl chlorides. mdpi.com Furthermore, metal-free borylation methods have been developed, utilizing photocatalysis to activate aryl halides for reaction with diboron reagents. organic-chemistry.org

The following table provides an overview of prominent direct borylation methodologies:

| Method | Catalyst/Reagent | Substrate | Key Features |

| Iridium-catalyzed C-H borylation | Ir(I) complex, B₂pin₂ | Arenes | Sterically controlled regioselectivity, high efficiency sigmaaldrich.comh1.co |

| Palladium-catalyzed Miyaura borylation | Pd catalyst, diboron reagent | Aryl halides/triflates | Broad substrate scope, well-established wikipedia.orgmdpi.com |

| Metal-free photoinduced borylation | Photocatalyst, diboron reagent | Aryl halides | Mild conditions, avoids transition metals organic-chemistry.org |

Strategies for Orthogonal Introduction of Hydroxyl and Nitro Groups

The synthesis of 3-Hydroxy-5-nitrophenylboronic acid requires the specific placement of a hydroxyl group and a nitro group on the phenyl ring. The directing effects of these substituents play a crucial role in the synthetic strategy.

The hydroxyl group is an ortho-, para-directing and activating group in electrophilic aromatic substitution, due to the resonance donation of its lone pair of electrons into the aromatic ring. quora.commasterorganicchemistry.com Conversely, the nitro group is a meta-directing and deactivating group, withdrawing electron density from the ring. quora.comquora.com

A common strategy for synthesizing compounds with this substitution pattern involves starting with a precursor that already contains one of the functional groups and then introducing the others in a controlled manner. For instance, one could start with 3-nitrophenylboronic acid and then introduce the hydroxyl group. sigmaaldrich.comchemsynthesis.com Alternatively, a synthesis could commence from 3-bromophenol, where the hydroxyl group is already in place. google.com The bromine atom can then be converted to the boronic acid functionality, and the nitro group can be introduced via nitration. The directing effects of the existing substituents will determine the position of the incoming groups.

Advanced Synthetic Approaches to Highly Functionalized Phenylboronic Acid Derivatives

The demand for complex and highly functionalized phenylboronic acids in fields such as medicinal chemistry and materials science has driven the development of advanced synthetic methods. bohrium.comrsc.org These approaches often focus on achieving high selectivity and incorporating a wide range of functional groups.

One strategy involves the use of directing groups to control the regioselectivity of C-H borylation. For example, a phosphonate (B1237965) group can direct the borylation to the ortho position of an aromatic phosphonate. nih.gov Similarly, a phenolic carbamate (B1207046) can act as a directing group to achieve selective ortho-borylation of 2-arylphenolic compounds. rsc.org

The functionalization of phenylboronic acids can also be achieved through post-synthetic modifications. For instance, arylboronic acids can serve as precursors to aryl radicals, which can then participate in various carbon-carbon bond-forming reactions to build more complex structures. bohrium.comacs.orgrsc.org

Furthermore, the development of phenylboronic acid-functionalized materials, such as polymers and nanoparticles, represents an advanced application of these compounds. bohrium.comnih.govacs.orgnih.govjapsonline.com These materials often leverage the ability of the boronic acid moiety to interact with diols, finding use in sensors and drug delivery systems. japsonline.com The synthesis of these materials can involve the polymerization of monomers containing a phenylboronic acid group. acs.orgnih.gov

Reaction Pathways and Mechanistic Investigations of 3 Hydroxy 5 Nitrophenylboronic Acid

Fundamental Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is an electron-deficient Lewis acid, which endows it with a rich and versatile chemistry. This reactivity is founded on its interactions with Lewis bases, particularly diols, and its existence in different hybridization states depending on the chemical environment.

A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.gov This reaction yields cyclic boronate esters, which can be five- or six-membered rings. nih.gov The formation of these esters is a rapid and reversible process in aqueous solutions. nih.gov This dynamic covalent chemistry is the cornerstone of using boronic acids for constructing sensors, separation systems, and self-assembling molecular structures. nih.gov The stability of the formed boronate ester is influenced by factors such as the dihedral angle of the diol and the electronic properties of both the boronic acid and the diol. chemrxiv.org

The boron atom in a boronic acid exists in an equilibrium between two hybridization states. In its free form, the boronic acid features a neutral, trigonal planar, sp²-hybridized boron atom. researchgate.net Upon interaction with a Lewis base, such as a hydroxide (B78521) ion or the hydroxyl groups of a diol, the boron atom can accept a pair of electrons, causing it to rehybridize into a negatively charged, tetrahedral, sp³-hybridized state. researchgate.netresearchgate.net This transition from a neutral trigonal species to an anionic tetrahedral species is fundamental to its chemistry. researchgate.net The formation of a stable cyclic boronate ester with a diol involves the tetrahedral boronate species. researchgate.net The geometry of the diol plays a role in the stability of the resulting ester; for instance, the tension in the five-membered ring of a 1,2-diol boronate ester is generally lower in the tetrahedral form compared to the trigonal form. researchgate.net

The interaction between a boronic acid and a diol is characterized by specific kinetic and thermodynamic parameters that define the stability and exchange rate of the resulting boronate ester. The thermodynamics are described by the equilibrium or association constant (Keq or Ka), while the kinetics are defined by the forward rate constant (kon or kf) and the reverse rate constant (koff or kr). chemrxiv.org These parameters are highly sensitive to the structure of both the boronic acid and the diol, as well as the reaction conditions. chemrxiv.orgresearchgate.net For example, studies on ortho-aminomethylphenylboronic acids have shown that at low fructose (B13574) concentrations, the kinetics of ester formation appear second-order, while at high concentrations, saturation kinetics are observed, indicating a multi-step mechanism. researchgate.netnih.gov The electron-withdrawing nitro group in 3-Hydroxy-5-nitrophenylboronic acid is expected to increase the Lewis acidity of the boron center, thereby influencing these binding parameters.

The following table provides representative kinetic and thermodynamic data for the interaction of various boronic acids with diols, illustrating the range of these parameters.

| Boronic Acid | Diol/Polyol | Association Constant (Ka) [M-1] | Association Rate (kon) [M-1s-1] | Dissociation Rate (koff) [s-1] |

|---|---|---|---|---|

| Phenylboronic acid (PBA) | D-Fructose | 128 ± 20 nih.gov | - | - |

| Phenylboronic acid (PBA) | Nopoldiol-PEG | 3000 ± 1600 nih.gov | 3.4 nih.gov | - |

| Boralactone (BOL) | D-Fructose | - | - | - |

| Boralactone (BOL) | Nopoldiol-PEG | - | - | - |

| o-Aminomethylphenylboronic acid | Fructose | - | - | - |

The reactivity of boronic acids and their ability to bind diols are strongly dependent on the pH of the solution. nih.gov The equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate is governed by the pKa of the boronic acid. nih.gov Diol binding is generally most efficient at a pH at or above the pKa of the boronic acid, as the formation of the tetrahedral boronate anion facilitates esterification. nih.govnih.gov The pKa of a typical phenylboronic acid is around 9, but this value can be significantly lowered by the presence of electron-withdrawing substituents on the phenyl ring. nih.gov For this compound, the strongly electron-withdrawing nitro group is expected to lower the pKa, making it a more effective diol binder at or near neutral pH. nih.gov Studies on the oxidation of boronic acids have shown that the observed reaction rate is highly pH-dependent, correlating directly with the pKa of the specific boronic acid. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond its Lewis acid chemistry, this compound is a valuable reagent in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds through transition metal-catalyzed reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, typically between an organoboron compound and an organohalide. libretexts.orgnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base for activation. libretexts.orgorganic-chemistry.org The generally accepted catalytic cycle involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide (e.g., an aryl bromide or chloride), forming a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active palladium(0) catalyst.

This compound can serve as the organoboron partner in this reaction, allowing for the introduction of the 3-hydroxy-5-nitrophenyl moiety onto a variety of molecular scaffolds. nih.govnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with challenging or deactivated substrates. organic-chemistry.orgnih.gov

The table below outlines representative conditions for Suzuki-Miyaura cross-coupling reactions, demonstrating the versatility of this method.

| Aryl Halide Partner | Organoboron Partner | Catalyst/Precatalyst | Base | Solvent | Reported Yield |

|---|---|---|---|---|---|

| 3-Chloroindazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Modest Yield nih.gov |

| Aryl Chlorides | Potassium Alkyltrifluoroborates | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | - |

| 4-Chlorobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 92% nih.gov |

| Aryl Bromides | Alkylboronic acids | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | - |

Copper-Catalyzed Transformations

In addition to palladium-catalyzed reactions, boronic acids can undergo transformations facilitated by copper catalysts. A notable example is the copper(II)-catalyzed conversion of aryl and heteroaryl boronic acids into the corresponding aryl azides. nih.gov This reaction provides a valuable method for the synthesis of aryl azides, which are important building blocks in organic synthesis, particularly in the construction of 1,2,3-triazoles via cycloaddition reactions. nih.gov

The mechanism of this transformation is related to the Chan-Lam coupling, which involves the formation of a carbon-heteroatom bond. nih.gov The reaction of an arylboronic acid with a copper(II) salt and an azide (B81097) source, such as sodium azide, leads to the formation of the aryl azide. The reaction conditions are often mild, and the process can be extended to boronate esters and potassium organotrifluoroborate salts. nih.gov

While a specific study on this compound in this transformation is not detailed, the reaction has been shown to be effective for a range of substituted phenylboronic acids, including those with electron-withdrawing and electron-donating groups. nih.gov The presence of the nitro and hydroxyl groups on the aromatic ring of this compound would likely influence its reactivity in such copper-catalyzed processes.

General aerobic copper-catalyzed reactions are also a broad area of research, with mechanisms often involving the generation of radical intermediates and the interaction of copper species with molecular oxygen. nih.gov

Other Cross-Coupling Architectures

Beyond the well-established Suzuki-Miyaura and copper-catalyzed reactions, this compound can potentially participate in other emerging cross-coupling methodologies.

One such area is the reductive C-N cross-coupling of nitro compounds with boronic acids. nih.gov Given that this compound itself contains a nitro group, its application in such reactions would be as the boronic acid coupling partner rather than the nitro-containing substrate. This type of reaction allows for the direct formation of C-N bonds, providing access to arylamines from readily available nitroarenes and boronic acids. nih.gov The development of organophosphorus catalysts has been crucial in enabling these transformations. nih.govorganic-chemistry.org

Another alternative is the nickel-catalyzed cross-coupling of redox-active esters with boronic acids. nih.gov This method provides a decarboxylative route to couple alkyl carboxylic acids with arylboronic acids, expanding the range of accessible building blocks for cross-coupling reactions. nih.gov

Direct C-H arylation of electron-deficient heterocycles with arylboronic acids, often catalyzed by silver, presents another non-traditional coupling strategy. nih.govresearchgate.net This method avoids the need for pre-functionalized halides on the heterocycle, offering a more atom-economical approach to the synthesis of arylated heterocycles. nih.gov

Catalytic Applications in Organic Synthesis

The utility of this compound extends beyond its role as a coupling partner to its application as a catalyst itself.

Lewis Acid Catalysis by Electron-Deficient Arylboronic Acids

Organoboron compounds, particularly boronic acids, are recognized as a class of organic-soluble Lewis acids. nih.govnih.gov The Lewis acidity arises from the vacant p-orbital on the boron atom, which can accept a pair of electrons. mdpi.com The acidity of arylboronic acids can be tuned by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group present in this compound, enhance the Lewis acidity of the boron center. nih.gov

This enhanced Lewis acidity makes electron-deficient arylboronic acids effective catalysts for a variety of organic transformations. nih.gov For example, 3-nitrophenylboronic acid has been identified as an optimal catalyst for the aminolysis of 3,4-epoxy alcohols with thiol nucleophiles. nih.gov The catalytic activity is attributed to the ability of the boronic acid to coordinate with and activate the substrates.

Arylboronic acids have also been shown to act in multiple catalytic roles within a single reaction, functioning as both a Lewis acid and a hydrogen-bond donor. rsc.org This multifaceted reactivity allows for the catalysis of complex transformations, such as the alkylation of quinolines. rsc.org

The catalytic applications of electron-deficient arylboronic acids are diverse and include dehydration, carbonyl condensation, acylation, alkylation, and cycloaddition reactions. nih.gov The use of these organocatalysts is often favored due to their stability, low toxicity, and the ability to perform reactions under mild conditions. nih.govnih.gov

The following table summarizes some of the reactions catalyzed by electron-deficient arylboronic acids, which are analogous to the potential applications of this compound.

| Reaction Type | Catalyst | Substrates | Product |

| Aminolysis of epoxides | 3-Nitrophenylboronic acid | Epoxy alcohol, Thiol | Amino alcohol |

| Alkylation of quinolines | Arylboronic acid | Quinoline, Aldehyde | N-substituted tetrahydroquinoline |

| Three-component reaction | Pentafluorophenylboronic acid | Indole, Thiol, Glyoxylic acid | α-Sulfanyl-substituted indole-3-acetic acid |

This table provides examples of reactions catalyzed by electron-deficient arylboronic acids, suggesting potential applications for this compound.

Direct Amidation Reactions

This compound can act as a catalyst in direct amidation reactions, which involve the formation of an amide bond directly from a carboxylic acid and an amine. This catalytic role is attributed to the Lewis acidic nature of the boron atom.

The generally accepted mechanism for boronic acid-catalyzed amidation involves the activation of the carboxylic acid. The boronic acid reacts with the carboxylic acid to form an acyloxyboronic acid intermediate. rsc.orgnih.gov This intermediate is more susceptible to nucleophilic attack by the amine than the original carboxylic acid. Subsequent reaction with an amine leads to the formation of the amide and regeneration of the boronic acid catalyst. rsc.org The removal of water is often necessary to drive the reaction to completion. rsc.org

However, recent studies have questioned the simplicity of this mechanism, suggesting that the formation of a dimeric B-X-B (X = O, NR) motif may be involved. nih.gov This dimeric species is proposed to activate the carboxylic acid while simultaneously coordinating the amine for delivery to the carbonyl group. nih.gov It has been observed that at least three free coordination sites on the boron atom are necessary for catalytic activity. nih.govresearchgate.net

The electronic properties of the boronic acid catalyst can influence its activity. Electron-deficient arylboronic acids, such as those with nitro groups, are often more effective catalysts for amidation reactions. rsc.org For instance, 3,4,5-trifluorobenzeneboronic acid has been shown to be an effective catalyst for amidation. rsc.org In some cases, the addition of a co-catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), can enhance the reaction rate, particularly for less reactive carboxylic acids. nih.gov

Table 1: Examples of Boronic Acid Catalysts in Direct Amidation Reactions

| Boronic Acid Catalyst | Co-catalyst/Additive | Substrates | Key Findings |

| 3,4,5-Trifluorobenzeneboronic acid | None | Various carboxylic acids and amines | Effective catalyst for direct amidation. rsc.org |

| 2-Furanylboronic acid | MS 4A | Aliphatic carboxylic acids and primary/secondary amines | Active catalyst for dehydrative amidation at room temperature. rsc.org |

| 2-(Thiophen-2-ylmethyl)phenyl)boronic acid | MS 5A | Aliphatic and heteroaromatic carboxylic acids | Effective for direct dehydrative amidation at room temperature. rsc.org |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | DMAPO | Phenylpropanoic acid and benzylamine | Cooperative catalysis leads to excellent yields. rsc.orgnih.gov |

| o-Nitrophenylboronic acid | None | α-Amino acids | Effective for amidation using α-amino acids as substrates while retaining optical purity. rsc.org |

Multicomponent Reaction Catalysis

This compound can participate in and catalyze multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product. A prominent example of an MCR involving boronic acids is the Petasis reaction. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid to produce substituted amines. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.govacs.org The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, which is then attacked by the nucleophilic organic group of the boronic acid. organic-chemistry.org The reaction tolerates a wide range of functional groups and can be used to synthesize various compounds, including unnatural α-amino acids. organic-chemistry.orgorganic-chemistry.org

The scope of the Petasis reaction can be influenced by the electronic nature of the boronic acid. Generally, electron-rich boronic acids are more reactive. organic-chemistry.orgnih.gov However, electron-deficient boronic acids can also be used, sometimes requiring elevated temperatures. organic-chemistry.org For instance, the Petasis reaction with electron-poor aromatic amines has been successfully carried out under microwave irradiation. researchgate.net

Table 2: Examples of Boronic Acids in Petasis Multicomponent Reactions

| Boronic Acid | Amine | Carbonyl Compound | Key Findings |

| (E)-Styrylboronic acid | Secondary amines | 2-Pyridinecarboxaldehydes | HCl-promoted Petasis reaction to synthesize allylic alcohols. nih.gov |

| Phenylboronic acid | Aniline | Formaldehyde | Double Petasis reaction to yield tertiary aromatic amines. nih.govacs.org |

| 4-Methoxyphenylboronic acid | 5-Nitroindoline | Glyoxylic acid | TFA accelerated the reaction to produce 2-(5-nitroindolin-1-yl)-2-arylacetic acids. nih.gov |

| Various aryl and alkenylboronic acids | Sulfonamides | Glyoxylic acid monohydrate | Catalyst-free synthesis of substituted α-aryl- or α-alkenylglycines. nih.gov |

| Phenylboronic acid | 3-Aminopyridine | Glyoxylic aldehyde hydrate | Poor conversion at room temperature, but improved with microwave irradiation. researchgate.net |

Boronic Acid-Catalyzed Click Reactions

This compound can be involved in "click" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. nih.govrsc.orgnih.gov While boronic acids are not the primary catalysts in CuAAC, their presence can influence the reaction, and they are often incorporated into molecules synthesized via this method. nih.gov

A significant challenge in using boronic acids in CuAAC is the potential for copper-mediated degradation of the boronic acid moiety. nih.gov Despite this, methods have been developed to successfully synthesize boronic acid-containing triazoles. This often involves careful selection of reaction conditions and catalysts. nih.govnih.gov For instance, solid-supported copper catalysts have been used for the one-pot synthesis of 1,2,3-triazoles from aryl boronic acids, sodium azide, and terminal alkynes under solvent-free conditions. rsc.org

Interestingly, boronic acids themselves can catalyze certain types of azide-alkyne cycloadditions. It has been shown that ortho-nitrophenyl boronic acid can catalyze the cycloaddition of azides and alkynes, likely through the electrophilic activation of an unsaturated carboxylic acid by forming a covalent adduct with the boronic acid group. nih.gov More recently, a catalyst-free azide-alkyne cycloaddition has been developed, triggered by the formation of a boronate ester between an o-azidoarylboronic acid and an N-propargyldiethanolamine derivative, which brings the azide and alkyne groups into close proximity. acs.org

Table 3: Role of Boronic Acids in Click Reactions

| Reaction Type | Boronic Acid | Other Reactants | Catalyst | Key Findings |

| CuAAC | Aryl boronic acids | Sodium azide, terminal alkynes | Copper(II) sulfate (B86663) on alumina | Solvent-free, one-pot synthesis of 1,2,3-triazoles. rsc.org |

| CuAAC | α-Acylamido-β-azidoboronates | Terminal alkynes | Copper(I) | Synthesis of α-amido-β-triazolylethaneboronic acids. nih.gov |

| Boronic acid-catalyzed cycloaddition | ortho-Nitrophenyl boronic acid | Azides, alkynes | None (boronic acid is the catalyst) | Catalyzes cycloaddition with high yield and regioselectivity. nih.gov |

| Boronate formation-triggered cycloaddition | o-Azidoarylboronic acid | N-Propargyldiethanolamine derivatives | None | Catalyst-free triazole formation. acs.org |

| CuAAC | Phenylboronic acid | Oligonucleotides | Copper salts | On-column functionalization of DNA with boronic acids. researchgate.net |

Activation of Hydroxyl and Carboxyl Functional Groups

A key aspect of the reactivity of this compound is its ability to activate hydroxyl and carboxyl functional groups. rsc.org This activation is central to many of its catalytic applications.

Activation of Carboxyl Groups: As discussed in the context of direct amidation, boronic acids activate carboxylic acids by forming acyloxyboronic acid intermediates. nih.gov This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This activation is not limited to amidation and can also be applied to other reactions such as esterifications and cycloadditions. nih.govrsc.org

Activation of Hydroxyl Groups: Boronic acids can form reversible covalent bonds with hydroxyl groups, which can lead to either electrophilic or nucleophilic activation. rsc.org In electrophilic activation, the boronic acid can facilitate the ionization of a C-O bond in an alcohol, leading to the formation of a carbocation intermediate. This is particularly relevant in dehydrative reactions like Friedel-Crafts alkylations. rsc.orgnih.gov The combination of an electron-deficient arylboronic acid with a co-catalyst like oxalic acid can generate a strong Brønsted acid in situ, which promotes SN1-type reactivity. nih.govacs.org

Conversely, the formation of a tetrahedral adduct between a boronic acid and a diol can increase the nucleophilicity of the hydroxyl groups, facilitating reactions with electrophiles. rsc.org This has been exploited in the site-selective monoacylation of unprotected carbohydrates. nih.gov

Table 4: Activation of Functional Groups by Boronic Acids

| Functional Group | Boronic Acid System | Reaction Type | Mechanism of Activation |

| Carboxylic Acid | Arylboronic acids | Amidation, Esterification | Formation of an electrophilic acyloxyboronic acid intermediate. nih.govrsc.org |

| Benzylic Alcohol | Pentafluorophenylboronic acid / Oxalic acid | Etherification, C-alkylation | In situ formation of a Brønsted acid promoting SN1 reactivity via a carbocation. nih.govacs.org |

| Diols (Carbohydrates) | Diarylborinic acids | Acylation | Formation of a tetrahedral boronate complex, increasing the nucleophilicity of the hydroxyl groups. nih.govrsc.org |

| Secondary/Tertiary Alcohols | 2-Carboxyphenylboronic acid / Oxalic acid | Racemization | Reversible Brønsted acid-catalyzed C-O bond cleavage through an achiral carbocation intermediate. nih.govresearchgate.net |

Other Characteristic Chemical Transformations

Transesterification Processes

Transesterification is a key process in the chemistry of boronic acids, particularly in the context of protecting and deprotecting the boronic acid group. acs.orgresearchgate.netacs.orggoogle.comnih.gov Boronic acids readily react with diols to form cyclic boronate esters, which are often more stable and easier to handle than the free boronic acids. The removal of these protecting groups is frequently achieved through transesterification.

A common method for deprotection involves transesterification with another boronic acid, such as phenylboronic acid or butylboronic acid, in a biphasic system. google.com A more recent and milder approach utilizes the volatility of methylboronic acid and its diol esters to drive the reaction, providing high yields and simplifying purification. acs.orgresearchgate.net This method is performed under mild conditions and is tolerant of various functional groups. acs.org The choice of solvent system, such as a mixture of hydrochloric acid and acetone, can be crucial to prevent side reactions like protodeboronation, especially for sensitive substrates. acs.org

Table 5: Transesterification for Boronic Ester Deprotection

| Boronate Ester | Transesterification Reagent | Conditions | Key Findings |

| Pinanediol boronate esters | Phenylboronic acid | Biphasic system (water/organic solvent) | Effective for removing pinanediol protecting groups. google.com |

| Pinacol (B44631) boronate esters | Methylboronic acid | Trifluoroacetic acid (catalyst) | Volatility-driven deprotection with high yields. acs.orgresearchgate.net |

| Thiophene-2-boronic acid pinacol ester | Methylboronic acid | 0.1 N HCl / Acetone | Prevents protodeboronation of the sensitive thiophene (B33073) ring. acs.org |

Petasis Reaction Applications

As mentioned in the section on multicomponent reactions, this compound is a potential substrate for the Petasis reaction. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.govacs.org This reaction provides a powerful tool for the synthesis of a wide variety of substituted amines, including α-amino acids, which are of significant interest in medicinal chemistry. organic-chemistry.orgorganic-chemistry.org

The reaction involves the condensation of an amine and a carbonyl compound to form an iminium ion, which is then attacked by the organic group of the boronic acid. organic-chemistry.org The reaction is highly diastereoselective when chiral α-hydroxy aldehydes or chiral amines are used. wikipedia.org The versatility of the Petasis reaction is demonstrated by its application in the synthesis of complex molecules, including natural products and their analogs. For example, it has been used in the synthesis of the antidiabetic agent uniflorine A. organic-chemistry.org

While electron-rich boronic acids are typically more reactive in the Petasis reaction, the use of electron-deficient boronic acids, such as this compound, is also possible. organic-chemistry.orgnih.gov In some cases, this may require modified reaction conditions, such as higher temperatures or the use of microwave irradiation, to achieve good yields, especially with electron-poor amines. organic-chemistry.orgresearchgate.net The reaction tolerates a wide range of functional groups, making it a valuable tool in combinatorial chemistry and drug discovery. wikipedia.org

Table 6: Scope of the Petasis Reaction

| Boronic Acid Type | Amine Type | Carbonyl Type | Product |

| Alkenylboronic acids | Secondary amines | Aldehydes | Allylamines organic-chemistry.orgwikipedia.org |

| Arylboronic acids | Primary/secondary amines, anilines | Glyoxylic acid | α-Amino acids organic-chemistry.orgorganic-chemistry.org |

| Electron-rich arylboronic acids | Secondary amines | Salicylaldehydes | Phenolic amines organic-chemistry.org |

| Electron-deficient boronic acids | Electron-poor aromatic amines | Glyoxylic aldehyde | N-aryl-α-amino acids (under microwave conditions) researchgate.net |

| (E)-Vinylboronic acid | Secondary amines | Paraformaldehyde | Allylamines nih.govacs.org |

Advanced Applications in Molecular Recognition and Supramolecular Chemistry

Selective Saccharide and Polyol Recognition

The capacity of boronic acids to bind with saccharides and other polyols is a cornerstone of their application in molecular recognition. nih.govacs.org This interaction is particularly effective with 1,2- and 1,3-diols, which are common structural motifs in carbohydrates. acs.orgnih.gov

Mechanism of Diol Binding for Monosaccharides and Disaccharides

The fundamental interaction between a boronic acid and a diol involves the formation of a reversible covalent bond, resulting in a cyclic boronate ester. nih.govacs.org This reaction is an equilibrium process that is sensitive to pH. rsc.org The boronic acid, a Lewis acid, reacts with the hydroxyl groups of the diol to form a five- or six-membered ring. nih.gov In the case of 3-Hydroxy-5-nitrophenylboronic acid, the boron atom is electron-deficient and readily interacts with the electron-rich oxygen atoms of the diol. nih.gov

The binding process can be described by two main equilibria: one involving the neutral, trigonal boronic acid and another with the anionic, tetrahedral boronate. nih.gov The formation of the boronate ester is generally favored at a pH that is between the pKa of the boronic acid and the pKa of the diol. nih.govnih.gov The presence of multiple hydroxyl groups in monosaccharides and disaccharides allows for various binding modes, and the stability of the resulting complex is dependent on the stereochemical arrangement of these hydroxyl groups. rsc.org For instance, monoboronic acids typically show a higher affinity for fructose (B13574) compared to other monosaccharides. rsc.org

Influence of Nitro and Hydroxyl Substituents on Binding Affinity and Selectivity

The substituents on the phenyl ring of a boronic acid play a critical role in modulating its binding properties. The electron-withdrawing nature of the nitro group in this compound increases the Lewis acidity of the boron atom. This enhanced acidity facilitates the formation of the boronate ester, leading to stronger binding with diols, even at neutral pH. nih.gov

The hydroxyl group, on the other hand, can participate in intramolecular hydrogen bonding. This can influence the pKa of the boronic acid and stabilize the resulting boronate ester, further enhancing binding affinity. The combined electronic effects of the nitro and hydroxyl groups make this compound a particularly effective receptor for diols. Studies have shown that appropriately functionalized electron-deficient boronic acids exhibit high affinity for saccharides. nih.gov The position of these substituents is also crucial; for example, an electron-donating group in the para position can decrease the rotation of the nitro group, affecting its electronic influence. researchgate.net

Design Principles for Boronic Acid-Based Chemosensors

The development of effective boronic acid-based chemosensors relies on several key design principles. A typical sensor consists of a receptor unit (the boronic acid) and a reporter unit (often a fluorophore or chromophore). acs.org The binding of a saccharide to the boronic acid receptor induces a change in the reporter's signal, which can be detected optically. acs.org

Several mechanisms are employed to translate the binding event into a measurable signal. One common approach is Photoinduced Electron Transfer (PET). acs.org In the unbound state, electron transfer from the receptor to the excited fluorophore can quench its fluorescence. Upon saccharide binding, the electronic properties of the boronic acid are altered, inhibiting PET and leading to a "turn-on" fluorescence response. nih.gov Another mechanism involves the displacement of a fluorescent dye that is pre-bound to the boronic acid. When a saccharide is introduced, it displaces the dye, causing a change in fluorescence. nih.govsemanticscholar.org

The rational design of these sensors involves tuning the electronic properties of the boronic acid to achieve optimal binding affinity and selectivity for the target saccharide. nih.gov The choice of the reporter group and the linker connecting it to the boronic acid are also critical for achieving a significant and measurable signal change. acs.org

Supramolecular Assembly and Stimuli-Responsive Materials

The reversible nature of the boronic acid-diol interaction makes it an excellent tool for the construction of self-assembling and stimuli-responsive materials. researchgate.netrsc.org

Self-Assembly via Boronic Acid Interactions

Boronic acids can participate in self-assembly through several mechanisms. The formation of boronate esters with diols or other polyfunctional molecules can lead to the creation of well-defined supramolecular structures such as macrocycles, cages, and polymers. researchgate.netrsc.org Another important self-assembly motif is the dehydration of boronic acids to form boroxines, which are six-membered rings composed of three boron and three oxygen atoms. researchgate.net

Furthermore, the hydroxyl groups of boronic acids can act as hydrogen bond donors, enabling the formation of various non-covalent, self-assembled structures. researchgate.net In the case of this compound, the presence of the nitro and hydroxyl groups can introduce additional intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can direct the self-assembly process. These interactions can lead to the formation of ordered aggregates, such as monolayers at interfaces. mdpi.comnih.govmsu.edu

Integration into Polymeric and Pseudopolyrotaxane Architectures

The unique properties of this compound lend themselves to incorporation into more complex macromolecular structures. By functionalizing polymers with this boronic acid derivative, materials can be created that respond to the presence of saccharides or changes in pH. These "smart" polymers can undergo changes in solubility, conformation, or rheological properties in response to specific stimuli.

For instance, polymers bearing this compound side chains can be used to create hydrogels that swell or shrink in the presence of glucose. This has potential applications in drug delivery systems, where the release of a therapeutic agent could be triggered by elevated glucose levels.

Formation of Micellar and Nanoparticle Systems

Phenylboronic acid and its derivatives are instrumental in the fabrication of responsive nanomaterials. researchgate.net These materials can be designed to self-assemble into micelles and nanoparticles, which can encapsulate therapeutic agents. nih.gov The formation and disassembly of these nano-aggregates can be controlled by external stimuli, such as changes in pH or the presence of specific saccharides. researchgate.net This responsive behavior is driven by the reversible formation of boronate esters between the boronic acid and diol-containing molecules. researchgate.net

For instance, polymeric nanoparticles decorated with phenylboronic acid have been developed for drug delivery. researchgate.netrsc.org These nanoparticles can exhibit enhanced stability and controlled release of their cargo in response to the acidic tumor microenvironment or high glucose levels. nih.govrsc.org The boronic acid moieties on the nanoparticle surface can also facilitate cellular uptake by interacting with glycoproteins on cell surfaces. acs.org While specific studies focusing exclusively on this compound are limited, the principles established with other phenylboronic acid derivatives provide a strong foundation for its potential in creating targeted and responsive drug delivery systems. rsc.orgrsc.org The electron-withdrawing nitro group on this compound would likely influence the pKa of the boronic acid, affecting the pH range at which these interactions optimally occur.

Table 1: Examples of Phenylboronic Acid-Decorated Nanoparticle Systems

| Nanoparticle System | Stimulus for Disassembly/Release | Application |

| Phenylboronic acid-decorated polymeric nanoparticles | pH, Glucose | Drug Delivery |

| Phenylboronic acid-incorporated elastin-like polypeptide (ELP) nanoparticles | pH, Sialic Acid | Targeted Drug Delivery |

| Boronic acid-functionalized carbon dots | pH, Reactive Oxygen Species | Bioimaging, Drug Delivery |

This table presents examples of nanoparticle systems using various phenylboronic acid derivatives to illustrate the general principles applicable to this compound.

Immobilization Strategies on Solid Supports and Resins

The ability of boronic acids to bind with diols is also exploited for their immobilization on solid supports, such as agarose (B213101) resins. mdpi.com This is a crucial step in various applications, including chromatography, sensing, and solid-phase synthesis. mdpi.comresearchgate.net General methods for immobilizing boronic acids involve their reaction with a diol-containing resin, like those based on diethanolamine. researchgate.netacs.org This process is often reversible, allowing for the release of the boronic acid or molecules bound to it under specific conditions, such as a change in pH. researchgate.netacs.org

For example, a solid-phase approach using a diethanolamine-functionalized polystyrene resin (DEAM-PS) allows for the rapid immobilization of a wide variety of boronic acids. researchgate.netacs.org The resulting immobilized boronic acids can then be used in further chemical transformations or for capturing glycoproteins from complex mixtures. mdpi.comresearchgate.net While specific protocols for this compound are not extensively detailed in the literature, the established methods for other functionalized boronic acids are readily adaptable. researchgate.net The choice of resin and immobilization conditions would be critical to ensure efficient loading and subsequent utility.

Applications in Bioconjugation and Biorecognition Tools

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in modern biotechnology. nih.govkbdna.com Boronic acids, with their unique reactivity, offer a versatile platform for creating such conjugates. nih.govrsc.org

Reversible Binding with Biological Lewis Bases

The cornerstone of the utility of this compound in biorecognition is its ability to form reversible covalent bonds with Lewis bases, particularly the cis-diol groups found in many biological molecules like saccharides and glycoproteins. nih.govresearchgate.net This interaction is pH-dependent, with the boronic acid existing in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. rsc.org The anionic form is generally more reactive towards diols. nih.gov

The binding affinity of a phenylboronic acid is influenced by the substituents on the aromatic ring. nih.govresearchgate.net Electron-withdrawing groups, such as the nitro group in this compound, generally lower the pKa of the boronic acid, which can lead to stronger binding at physiological pH. Kinetic studies on 3-nitrophenylboronic acid have shown high rate constants for its reaction with glycols, indicating a high reactivity of the neutral boronic acid form. nih.gov This reversible binding is the basis for developing sensors for saccharides and for the separation and immobilization of glycoproteins. mdpi.comresearchgate.net

Table 2: Kinetic Data for the Reaction of 3-Nitrophenylboronic Acid with Glycols

| Glycol | Rate Constant (k) for 3-NO₂PhB(OH)₂ (M⁻¹s⁻¹) | Rate Constant (k) for 3-NO₂PhB(OH)₃⁻ (M⁻¹s⁻¹) |

| Ethylene Glycol | 1.0 x 10⁴ | 1.2 |

| Propylene Glycol | 5.8 x 10³ | 1.5 |

Data from a study on 3-nitrophenylboronic acid, a close analog of this compound, at 25°C, I = 0.10 M. nih.gov This data illustrates the significant difference in reactivity between the neutral boronic acid and the boronate ion.

Interaction with Enzyme Active Sites as Linker Molecules

The ability of boronic acids to interact with serine residues in the active sites of certain enzymes has led to their investigation as enzyme inhibitors and as linker molecules. nih.gov For instance, aromatic boronic acids have been shown to be reversible inhibitors of class C β-lactamases, which are serine enzymes. nih.gov The boronic acid forms a covalent adduct with the catalytic serine residue, effectively blocking the enzyme's activity. nih.gov

This interaction can be exploited to use this compound as a linker molecule to tether other molecules to an enzyme's active site. This strategy is valuable for developing new therapeutic agents or for studying enzyme mechanisms. The substituents on the phenyl ring can be modified to introduce other functionalities or to fine-tune the binding affinity and specificity for the target enzyme. nih.gov

Surface Functionalization for Biomolecular Recognition

Immobilizing this compound onto surfaces creates a platform for studying biomolecular interactions. researchgate.netacs.org Techniques like Surface Plasmon Resonance (SPR) can be used to quantify the binding of analytes to a boronic acid-functionalized surface in real-time. bham.ac.uk This is particularly useful for detecting glycoproteins or other diol-containing molecules. mdpi.com

The boronic acid can be attached to a surface, such as a gold film or a polymer matrix, through various chemical strategies. researchgate.netacs.org Once functionalized, the surface can be exposed to a sample containing the target analyte. The binding event, mediated by the formation of a boronate ester, causes a change in the physical properties of the surface (e.g., refractive index in SPR), which is detected by the instrument. bham.ac.uk This approach allows for the sensitive and label-free detection of a wide range of biomolecules and has applications in diagnostics and drug discovery. mdpi.com

Computational and Theoretical Investigations of 3 Hydroxy 5 Nitrophenylboronic Acid

Quantum Chemical Studies on Electronic Structure and Geometry

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the molecular and electronic properties of boronic acids. While direct computational studies on 3-Hydroxy-5-nitrophenylboronic acid are not extensively available in the reviewed literature, a wealth of information from closely related analogs allows for a comprehensive theoretical profile to be constructed.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For boronic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized geometries, including bond lengths and angles, as well as thermodynamic properties. researchgate.net These calculations are fundamental in understanding the stability and reactivity of the molecule.

For a molecule like this compound, DFT would predict a planar geometry for the phenyl ring with the boronic acid, hydroxyl, and nitro groups attached. The electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl group would influence the electron distribution within the phenyl ring and affect the properties of the boronic acid moiety.

To illustrate the type of data obtained from such calculations, the following table presents theoretical geometric parameters for a related compound, 3-hydroxyphenylboronic acid, which can serve as a model.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C-B | 1.55 |

| B-O1 | 1.37 | |

| B-O2 | 1.37 | |

| C-O (hydroxyl) | 1.36 | |

| C-N (nitro analog) | 1.47 | |

| Bond Angle | O1-B-O2 | 118.5° |

| C-B-O1 | 120.5° | |

| C-C-O (hydroxyl) | 120.0° | |

| C-C-N (nitro analog) | 118.0° | |

| Note: These are representative values for analogous compounds and not experimental data for this compound. |

Analysis of Electron Transitions (HOMO-LUMO) and Spectroscopic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller gap generally implies higher reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydroxyl group, while the LUMO is likely concentrated on the electron-deficient nitro group and the boronic acid moiety. Electron transitions from the HOMO to the LUMO are responsible for the molecule's UV-visible absorption characteristics. Time-dependent DFT (TD-DFT) calculations are often used to predict these spectroscopic properties. colab.ws

The following table shows representative HOMO and LUMO energy values for related aromatic compounds, providing an insight into the expected electronic properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenylboronic Acid | -7.21 | -0.98 | 6.23 |

| 3-Nitrophenylboronic Acid | -8.05 | -2.54 | 5.51 |

| 3-Hydroxyphenylboronic Acid | -6.89 | -0.85 | 6.04 |

| Note: These values are illustrative and sourced from computational studies on analogous compounds. |

Modeling of Boronic Acid-Diol Ester Geometries and Stabilities

Boronic acids are well-known for their ability to reversibly form cyclic esters with diols. Computational modeling is a powerful tool for investigating the geometry and stability of these boronic acid-diol esters. DFT calculations can be used to optimize the structure of the resulting five- or six-membered rings and to calculate the free energy of formation, which indicates the stability of the ester.

The stability of the ester is influenced by factors such as the pKa of the boronic acid, the stereochemistry of the diol, and the solvent environment. For this compound, the electron-withdrawing nitro group is expected to lower the pKa of the boronic acid, potentially enhancing its affinity for diols at neutral pH.

Mechanistic Probing via Computational Methods

Computational chemistry provides a window into the detailed mechanisms of chemical reactions, allowing for the characterization of transient species like intermediates and transition states that are often difficult to observe experimentally.

Elucidation of Reaction Intermediates and Transition States

The esterification reaction between a boronic acid and a diol proceeds through a series of intermediates and transition states. Computational methods can map out the potential energy surface of the reaction, identifying the lowest energy pathway. The general mechanism involves the initial interaction of the boronic acid with the diol, followed by the formation of a tetrahedral intermediate, and subsequent dehydration to form the cyclic ester.

For reactions involving this compound, computational studies would aim to locate the transition state structures for each step of the esterification process. The calculated activation energies for these transition states provide insights into the reaction kinetics.

Computational Assessment of Electronic and Steric Effects on Reactivity

The substituents on the phenyl ring of a phenylboronic acid have a significant impact on its reactivity. Computational studies can systematically evaluate these electronic and steric effects. The electron-withdrawing nitro group in this compound increases the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by a diol. Conversely, the electron-donating hydroxyl group can modulate this effect.

Steric hindrance around the boronic acid group can also affect the rate of esterification. While the hydroxyl and nitro groups in the meta positions are not expected to cause significant steric hindrance, computational models can precisely quantify any such effects on the approach of a diol to the boron center.

Predictive Modeling for Rational Molecular Design

The rational design of molecules with tailored recognition properties is a cornerstone of modern medicinal chemistry and materials science. Predictive modeling, utilizing computational techniques, allows for the in-silico evaluation and optimization of molecular structures before their synthesis, saving significant time and resources. In the context of this compound, these models are pivotal for enhancing its ability to selectively bind to target molecules.

Computational Approaches to Optimize Molecular Recognition Properties

The optimization of the molecular recognition capabilities of this compound is a task well-suited for computational investigation. Although specific, in-depth modeling studies on this particular molecule are not extensively detailed in publicly available literature, the established principles of computational chemistry for analogous boronic acids provide a clear framework for how such optimizations are approached. These methods focus on understanding and enhancing the interactions between the boronic acid group and its target, which are often diols, such as those found in saccharides.

The primary computational tool for these investigations is molecular modeling, which encompasses a range of techniques from quantum mechanics (QM) to molecular mechanics (MM). Density Functional Theory (DFT) is a particularly powerful QM method used to elucidate the electronic structure, geometry, and reactivity of boronic acids and their complexes. For instance, DFT calculations can predict the pKa of the boronic acid, a critical parameter as the anionic boronate form is more receptive to diol binding. The electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl group on the phenyl ring of this compound have opposing effects on the acidity of the boron center, and DFT can precisely quantify the net outcome of these substitutions.

Predictive modeling for rational design typically follows a structured workflow:

Target Identification and Binding Site Analysis: The first step is to define the target molecule (e.g., a specific carbohydrate or glycoprotein) and characterize the geometry and electronic properties of its binding site.

Initial Docking and Binding Mode Prediction: Molecular docking simulations are performed to predict the most stable orientation of this compound within the target's binding site. These simulations calculate a scoring function to estimate the binding affinity. For boronic acids, this involves modeling the formation of covalent bonds with diol groups.

Binding Energy Calculation: More accurate methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be employed to calculate the binding free energy of the predicted complex. This provides a quantitative measure of the binding strength.

In-Silico Structural Modification: Based on the initial binding mode and energy, computational tools allow for the virtual modification of the this compound structure. For example, the position of the hydroxyl and nitro groups could be altered, or additional functional groups could be introduced to enhance specific interactions (e.g., hydrogen bonds or van der Waals contacts) with the target.

Iterative Refinement: Each new virtual analog is then re-docked and its binding energy recalculated. This iterative process allows for the systematic optimization of the molecular structure for improved affinity and selectivity.

The table below illustrates the types of computational data that are typically generated during such an investigation for a boronic acid interacting with a generic diol target. The values are hypothetical and for illustrative purposes, but they represent the key metrics used to guide rational molecular design.

| Computational Method | Parameter Calculated | Hypothetical Value for a Boronic Acid-Diol Complex | Significance in Molecular Design |

| DFT (B3LYP/6-31G*) | pKa of Boronic Acid | 8.5 | Determines the population of the active boronate form at a given pH. |

| Molecular Docking (e.g., AutoDock) | Binding Pose | Lowest energy conformation in the active site | Predicts the geometry of the interaction and key intermolecular contacts. |

| Molecular Docking | Estimated Binding Affinity | -7.2 kcal/mol | A rapid assessment of the strength of the interaction. |

| MM/GBSA | Binding Free Energy (ΔG_bind) | -25.5 kcal/mol | A more accurate prediction of binding affinity, used to rank different analogs. |

| Quantum Mechanics | HOMO-LUMO Gap | 4.1 eV | Relates to the electronic reactivity and stability of the molecule. |

Through these computational approaches, it is possible to build a comprehensive model of the molecular recognition properties of this compound. This predictive power enables the rational design of new derivatives with optimized characteristics for applications in areas such as biosensing, diagnostics, and targeted drug delivery. The ultimate goal is to create a molecule that binds its intended target with high affinity and selectivity, and computational modeling is an indispensable tool in achieving this.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems and Methodologies

While boronic acids are famous as reagents in palladium-catalyzed cross-coupling reactions, their role as catalysts themselves is a growing field of interest. rsc.org The Lewis acidic nature of the boron center in 3-Hydroxy-5-nitrophenylboronic acid, which is significantly modulated by the opposing electronic effects of the nitro and hydroxyl groups, presents an intriguing platform for catalyst design.

Future research will likely focus on harnessing this unique electronic profile. The strong electron-withdrawing nitro group enhances the Lewis acidity of the boronic acid, a feature that could be exploited in organocatalysis for reactions like the activation of carboxylic acids for amidation or alcohols for Friedel-Crafts-type reactions. rsc.org Conversely, the hydroxyl group could participate in catalysis through hydrogen bonding, potentially orienting substrates for selective transformations. A key research direction will be to investigate the catalytic activity of this compound in reductive C-N coupling reactions between nitroarenes and boronic acids, a transformation that has been explored with various metal catalysts and organophosphorus compounds. nih.gov Furthermore, its utility as a co-catalyst or ligand in metal-catalyzed processes, such as nickel-catalyzed C-H arylation, warrants exploration. rsc.org

Development of Advanced Stimuli-Responsive Materials

The development of "smart" materials that respond to specific environmental triggers is a major goal in materials science. mdpi.com Boronic acid-containing polymers are at the forefront of this research due to their ability to form reversible covalent bonds with diols, making them responsive to changes in pH and the presence of saccharides. mdpi.comnih.gov

For this compound, the future lies in creating sophisticated stimuli-responsive systems. The electron-withdrawing nitro group is expected to lower the pKa of the boronic acid, allowing it to bind with diols at or near physiological pH (around 7.4). nih.govresearchgate.net This is a crucial feature for biomedical applications. nih.gov The hydroxyl group, meanwhile, can form intramolecular hydrogen bonds, potentially stabilizing the boronate ester complex and fine-tuning its response. Future work should involve synthesizing polymers and hydrogels incorporating this molecule and quantifying their response to various stimuli, including pH, glucose, and reactive oxygen species (ROS). mdpi.com These materials could be designed for applications like "on-demand" drug delivery, where a change in the acidic tumor microenvironment could trigger the release of a therapeutic agent. nih.govnih.gov

Table 1: Comparison of Boronic Acid pKa and its Implication for Stimuli-Responsive Behavior This table presents hypothetical and literature-based values for related compounds to illustrate the expected properties of this compound.

| Compound | Substituents | Expected pKa | Optimal pH for Diol Binding | Potential Application |

|---|---|---|---|---|

| Phenylboronic acid | None | ~8.8 | Alkaline | General saccharide sensing |

| 3-Nitrophenylboronic acid | Nitro (-NO₂) | ~7.0 | Neutral/Slightly Alkaline | Physiological glucose sensing |

| 3-Hydroxyphenylboronic acid | Hydroxyl (-OH) | ~8.6 | Alkaline | pH-dependent sensing |

| This compound | Nitro (-NO₂), Hydroxyl (-OH) | < 7.0 (Predicted) | Acidic/Neutral | Tumor microenvironment-responsive systems |

Integration into Complex Chemical Systems for Enhanced Functionalities

The ability to construct large, functional molecular assemblies from well-defined building blocks is essential for creating advanced chemical systems. The defined trifunctionality of this compound makes it an ideal candidate for inclusion in multicomponent reactions (MCRs) and for the synthesis of complex molecular architectures. rug.nl Traditional synthesis of complex boronic acids can be time-consuming, but modern approaches are enabling the rapid creation of diverse libraries. rug.nl

A significant future direction is the use of this compound in MCRs, such as the Petasis borono-Mannich reaction, to rapidly generate libraries of complex molecules with potential biological activity. nih.gov The nitro group can be used as a handle for further chemical modification (e.g., reduction to an amine), while the hydroxyl and boronic acid groups can direct self-assembly or act as reactive sites. Research should explore its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the boronic acid can serve as a linking node and the nitro and hydroxyl groups can imbue the framework with specific chemical properties, such as selective guest binding or catalytic activity.

Innovation in Next-Generation Chemical Sensing Platforms

Boronic acid-based fluorescent sensors are a well-established tool for detecting biologically important diols, such as carbohydrates and catecholamines. nih.govrsc.orgnih.gov The sensing mechanism often relies on the modulation of photophysical processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) upon boronate ester formation. nih.govnih.gov

Future research on this compound in this area is particularly promising. The compound itself is not fluorescent, but it can be coupled with a fluorophore (like anthracene (B1667546) or coumarin) to create a sensor. nih.govnih.gov The strong electron-withdrawing nitro group and the hydroxyl group will heavily influence the electronic properties of the aromatic ring and, consequently, the fluorescence output of the attached dye upon analyte binding. nih.gov An exciting avenue is the development of ratiometric sensors, where binding of an analyte causes a shift in the emission wavelength, providing more reliable and quantitative measurements. bohrium.com Indicator displacement assays (IDAs), where the analyte displaces a dye pre-bound to the boronic acid, represent another powerful strategy. frontiersin.org Research should focus on designing sensors based on this compound for specific, biologically relevant analytes like L-DOPA, sialic acid, or even reactive oxygen species. nih.govacs.org

Table 2: Research Directions for Sensor Development

| Sensing Strategy | Target Analyte | Role of this compound | Key Research Question |

|---|---|---|---|

| Fluorescent PET Sensor | Glucose, Fructose (B13574) | Quencher/Modulator unit attached to a fluorophore | How do the -OH and -NO₂ groups tune the sensitivity and selectivity at physiological pH? |

| Indicator Displacement Assay (IDA) | Saccharide panel | Receptor that releases a colorimetric or fluorescent indicator | Can unique "fingerprint" responses be generated for different saccharides? frontiersin.org |

| Electrochemical Sensor | Glycoproteins, Catecholamines | Recognition element on an electrode surface | What is the binding affinity for sialic acid on cancer cells? nih.gov |

| Ratiometric Fluorescent Sensor | L-DOPA, Dopamine | Part of a probe that changes emission wavelength upon binding | Can a selective sensor for neurotransmitters be developed? nih.gov |

Interdisciplinary Research at the Chemistry-Biology Interface

The intersection of chemistry and biology is a hotbed of innovation, driving the development of new diagnostic and therapeutic tools. stanford.edued.ac.uknih.govjhu.educornell.edu The ability of boronic acids to interact with diols on biomolecules like glycoproteins, which are often overexpressed on cancer cells, makes them prime candidates for applications in chemical biology. nih.govmdpi.com

The most compelling future direction for this compound is in the design of systems for targeted cancer therapy and imaging. The boronic acid moiety can act as a targeting group for sialic acid residues that are abundant on many tumor cell surfaces. nih.gov Researchers can explore conjugating this molecule to existing anticancer drugs or imaging agents to create targeted delivery systems. mdpi.comnih.gov The nitro group offers a latent functionality; it is known that hypoxic (low oxygen) environments, common in solid tumors, can facilitate the reduction of nitro groups. This opens the door for developing hypoxia-activated prodrugs, where the drug is released preferentially within the tumor, increasing efficacy and reducing side effects. The hydroxyl group can improve solubility and provide an additional point for conjugation or interaction with biological targets. Investigating the bioconjugation potential, cellular uptake, and therapeutic efficacy of such constructs will be a critical area of interdisciplinary research. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Hydroxy-5-nitrophenylboronic acid with high purity?

- Methodology : Optimize reaction conditions using arylboronic acid precursors under controlled pH (neutral to slightly acidic) to minimize side reactions. Oxidative conversion of arylboronic acids to phenols can be achieved with potassium monopersulfate in buffered aqueous acetone, as demonstrated for related nitrophenylboronic acids . Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove anhydride byproducts, which are common in boronic acid syntheses .

Q. How should this compound be stored to ensure stability?

- Methodology : Store in airtight, light-resistant containers at 0–6°C to prevent decomposition. Avoid prolonged exposure to moisture, as boronic acids are prone to hydrolysis. Ensure the workspace is well-ventilated to mitigate risks from volatile byproducts (e.g., nitrogen oxides) .

Q. What analytical techniques validate the structural integrity of this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR spectroscopy to confirm aromatic proton environments and boronic acid functionality.

- FT-IR to identify B–O and O–H stretching vibrations (~1350 cm⁻¹ and ~3200 cm⁻¹, respectively).

- High-resolution mass spectrometry (HRMS) for molecular weight validation (C₆H₆BNO₄; theoretical MW: 166.93 g/mol) .

Advanced Research Questions

Q. How can this compound be applied in diol recognition studies?

- Methodology : Design binding assays using fluorescent or UV-Vis probes. For example, competitive titration with alizarin red S (ARS) at pH 7.4 enables quantification of diol-binding affinity via fluorescence quenching. This approach is validated for structurally similar boronic acids like 3-Methoxycarbonyl-5-nitrophenylboronic acid, which shows high diol affinity at neutral pH .

Q. What strategies resolve contradictions in reported stability data for nitrophenylboronic acids?

- Methodology : Conduct systematic stability studies under varying conditions (temperature, pH, humidity). For example:

- Accelerated degradation tests (40°C/75% RH) to simulate long-term storage.

- HPLC monitoring of hydrolysis byproducts (e.g., phenol derivatives).

- Cross-reference findings with crystallographic data to assess moisture-induced lattice destabilization .

Q. Can this compound serve as a derivatization reagent for gas chromatography (GC) analysis?